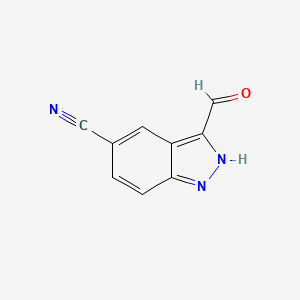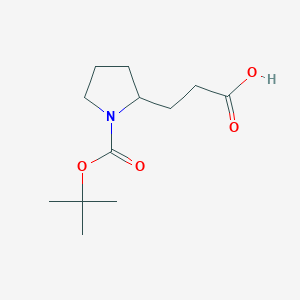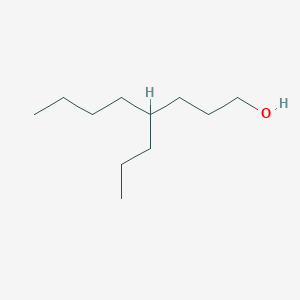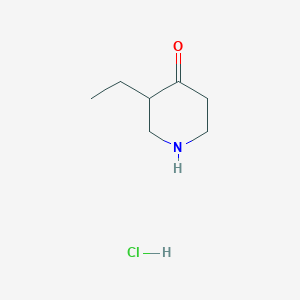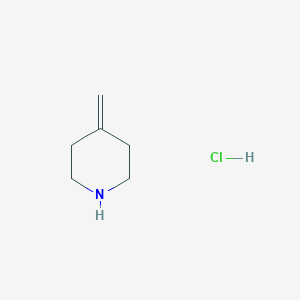
4-Methylenepiperidine hydrochloride
Descripción general
Descripción
4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a key intermediate for the synthesis of various compounds, including the antifungal drug efinaconazole . It is also used as a building block that can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .
Synthesis Analysis
A process for preparing 4-methylenepiperidine involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water . .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H . The molecular weight is 133.62 g/mol .Chemical Reactions Analysis
This compound can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 133.62 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 1, and rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
4-Methylenepiperidine hydrochloride is a key intermediate for the synthesis of various compounds. A study demonstrated a simple and robust process for the large-scale synthesis of this compound, which is pivotal for the production of the antifungal drug efinaconazole. This process achieved a high overall yield (99.1%) and purity (99.7%), making it significant for industrial production. It's worth noting that this method strategically avoids the use of organolithium reagent and column chromatography, enhancing its practicality for industrial applications (Chen et al., 2019).
Role in Drug Development
In the realm of drug development, this compound derivatives have been explored for their potential pharmacological properties. One study outlined the development of a novel route to 4-(substituted benzyl)piperidines, which involved the cyclization of imines bearing an allylsilane in the side-chain followed by palladium-catalyzed cross-coupling. This approach offers a fresh perspective in the synthesis of structurally complex piperidines, which can be pivotal in the synthesis of various therapeutic agents (Furman & Dziedzic, 2003).
Environmental and Human Safety
The safety and environmental impact of substances used in chemical synthesis is a growing concern. A study on the efficiency of using diluted solutions of 4-methylpiperidine for SPPS-Fmoc/tBu found that Fmoc removal was over 99% effective using just 2.5% 4-methylpiperidine. This not only denotes a less harmful process for the environment and humans but also highlights cost-effectiveness, underpinning the importance of sustainable and responsible chemical practices (Rodríguez et al., 2019).
Contribution to Neuroscience Research
The compound also finds its application in neuroscience research. For instance, derivatives of this compound have been studied for their potential effects on reducing acetylcholine in various brain regions. This research provides valuable insights into the cholinergic mechanisms in the central nervous system and could be instrumental in developing pharmacological tools for neurological disorders (Tedford et al., 1987).
Mecanismo De Acción
- While specific targets for 4-Methylenepiperidine hydrochloride are not widely documented, it’s essential to understand its role as an intermediate in drug synthesis .
- Its precise interaction mechanisms remain an area of ongoing research, but it may modulate specific receptors or enzymes .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Methylenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be coupled with aryl halides via Suzuki cross-coupling to produce benzyl piperidines and related compounds . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of the antifungal drug efinaconazole . This modulation can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity. These interactions can lead to changes in gene expression, which in turn affect cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or therapeutic benefits. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
4-methylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSENVPQPNOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627435 | |
| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144230-50-2 | |
| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylenepiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methylenepiperidine Hydrochloride significant in pharmaceutical chemistry?
A1: this compound (4-MPH) is a crucial building block in synthesizing Efinaconazole, a potent antifungal drug [, , ]. The papers you provided focus on developing efficient and scalable processes for 4-MPH synthesis due to its importance in producing this medication.
Q2: What are the key challenges addressed in the research regarding the synthesis of this compound?
A2: The research emphasizes finding a synthetic route for 4-MPH that is both efficient and suitable for industrial production [, ]. Previous methods might have involved reagents or procedures less practical for large-scale synthesis, such as organolithium reagents or column chromatography. These new methods aim to simplify the process while maintaining high yield and purity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)





